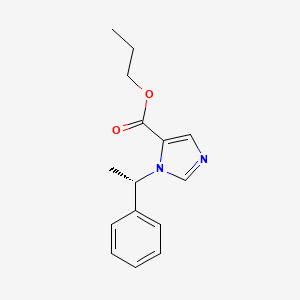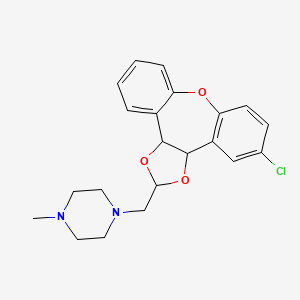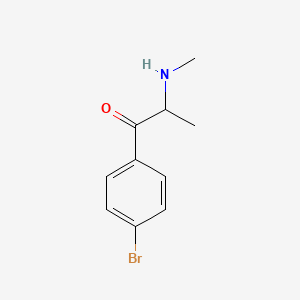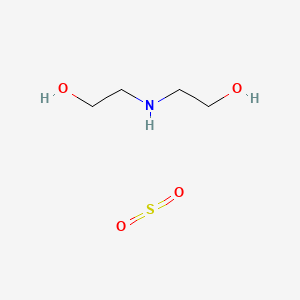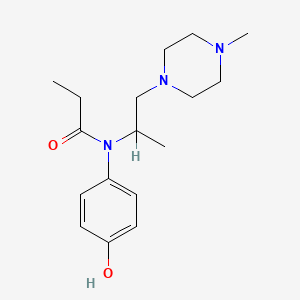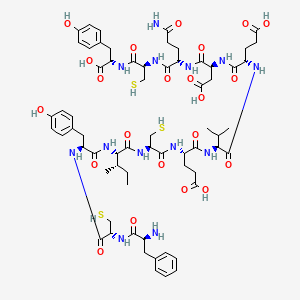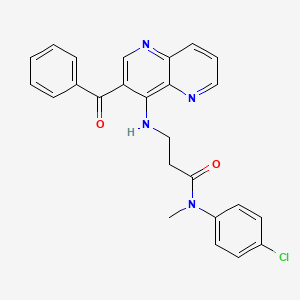
nPrearaUTP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
nPrearaUTP is a synthetic nucleotide analog that has garnered significant attention in recent years due to its unique properties and potential applications in various fields of science and industry. This compound is structurally similar to naturally occurring nucleotides but has been modified to enhance its stability and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nPrearaUTP typically involves a multi-step process that includes the protection of functional groups, coupling reactions, and deprotection steps. The initial step often involves the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the uracil base. The final step involves the phosphorylation of the nucleotide to produce the triphosphate form. Common reagents used in these reactions include phosphoramidites, protecting groups like TBDMS (tert-butyldimethylsilyl), and coupling agents such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, pH, and solvent choice. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification, and large-scale reactors are employed to handle the increased volume of reactions.
化学反应分析
Types of Reactions
nPrearaUTP undergoes various chemical reactions, including:
Oxidation: This reaction can modify the uracil base, leading to the formation of uracil derivatives.
Reduction: Reduction reactions can alter the ribose sugar, affecting the overall stability of the nucleotide.
Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific pH ranges to ensure the desired outcome.
Major Products
科学研究应用
nPrearaUTP has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in nucleotide chemistry studies.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of nucleotide metabolism.
Industry: Used in the production of diagnostic reagents and as a component in various biochemical assays.
作用机制
The mechanism of action of nPrearaUTP involves its incorporation into nucleic acids, where it can interfere with normal nucleotide synthesis and function. This can lead to the inhibition of DNA and RNA polymerases, ultimately affecting cellular replication and transcription processes. The molecular targets of this compound include various enzymes involved in nucleotide metabolism, such as ribonucleotide reductase and thymidylate synthase.
相似化合物的比较
Similar Compounds
Similar compounds to nPrearaUTP include other nucleotide analogs like azidothymidine (AZT), acyclovir, and gemcitabine. These compounds share structural similarities but differ in their specific modifications and applications.
Uniqueness
What sets this compound apart from these similar compounds is its enhanced stability and ability to be incorporated into nucleic acids without causing immediate degradation. This makes it particularly useful in long-term studies and applications where stability is crucial.
属性
CAS 编号 |
119644-01-8 |
|---|---|
分子式 |
C12H19N2O15P3 |
分子量 |
524.20 g/mol |
IUPAC 名称 |
[[(2R,3S,4S,5R)-5-[2,4-dioxo-5-[(E)-prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19N2O15P3/c1-2-3-6-4-14(12(18)13-10(6)17)11-9(16)8(15)7(27-11)5-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,7-9,11,15-16H,5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/b3-2+/t7-,8-,9+,11-/m1/s1 |
InChI 键 |
MQYNFGJTPUBUGX-BUHFYHPRSA-N |
手性 SMILES |
C/C=C/C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
规范 SMILES |
CC=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


